N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride
Overview
Description
N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride is a chemical compound with the molecular formula C10H14ClFN2O It is known for its unique structural properties, which include a fluoro-substituted phenyl ring and a beta-alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride typically involves the reaction of 2-fluoro-4-methylaniline with beta-alanine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of N1-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the beta-alaninamide moiety play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. This compound may act as an inhibitor or activator of specific enzymes, thereby affecting cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-Fluoro-4-chlorophenyl)-beta-alaninamide hydrochloride
- N~1~-(2-Fluoro-4-methoxyphenyl)-beta-alaninamide hydrochloride
- N~1~-(2-Fluoro-4-nitrophenyl)-beta-alaninamide hydrochloride
Uniqueness
N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. The presence of the fluoro and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-N-(2-fluoro-4-methylphenyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMFMAODBSQHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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